Sulfamethazine

概要

説明

スルファメサジンは、気管支炎、前立腺炎、尿路感染症など、さまざまな細菌感染症の治療に用いられるスルホンアミド系抗菌剤です . 化学式はC₁₂H₁₄N₄O₂S、分子量は278.33 g/molの小さな分子です . スルファメサジンは、細菌の成長と複製に不可欠なジヒドロ葉酸の合成を阻害することで作用します .

製法

合成経路と反応条件: スルファメサジンは、脂肪族または芳香族スルホニルクロリドとアンモニアの反応によって合成されます . この方法は、他の方法に比べて収率が高くなります . 別の方法としては、スルファジアジンをアルカリ性水溶液に溶解し、クエン酸水溶液を加えることでスルファメサジン・トリメトプリム懸濁液を調製する方法があります .

工業生産方法: 工業的には、スルファメサジンは、結晶化媒体を制御することで、相純粋な共結晶多形体を生成し、バルクで調製されることが多いです . この方法は、医薬品用途に適した安定で高品質な製品の製造を保証します。

準備方法

Synthetic Routes and Reaction Conditions: Sulfamethazine is synthesized through a reaction involving aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a higher yield compared to other methods . Another method involves the preparation of this compound trimethoprim suspension, which includes dissolving sulfadiazine in an alkaline aqueous solution and adding citric acid aqueous solution .

Industrial Production Methods: In industrial settings, this compound is often prepared in bulk by controlling the crystallization medium to produce phase-pure cocrystal polymorphs . This method ensures the production of a stable and high-quality product suitable for pharmaceutical applications.

化学反応の分析

Degradation Reactions

Sulfamethazine can undergo degradation under various conditions, particularly when exposed to chlorination processes:

-

Chlorination Reaction : When this compound is treated with sodium hypochlorite (NaClO), it produces chlorinated byproducts. The kinetics of this reaction follows first-order kinetics with a half-life of approximately 37 days under simulated drinking water conditions .

| Reaction Condition | Major Product | Half-Life |

|---|---|---|

| Sodium Hypochlorite | Chlorinated derivative (m/z 313) | ~37 days |

Metabolism

In biological systems, this compound is metabolized primarily into acetylated derivatives, which may retain toxicity similar to the parent compound . This metabolic pathway is crucial for understanding its pharmacological effects and environmental impact.

-

Environmental Impact and Bioconcentration

Recent studies have highlighted the environmental fate of this compound, particularly its bioconcentration in aquatic organisms:

-

Bioconcentration Factor : Research indicates varying bioconcentration factors for this compound in marine organisms, suggesting significant accumulation potential .

| Organism | Bioconcentration Factor |

|---|---|

| Mytilus galloprovincialis | Varies (specific data not provided) |

-

References

The information in this article is derived from diverse sources, including scientific publications and chemical databases that provide insights into the properties, reactions, and implications of this compound .

科学的研究の応用

Veterinary Medicine

Antibacterial Use

Sulfamethazine is primarily used in veterinary medicine to treat infections in livestock, particularly gastrointestinal and respiratory tract infections. It acts by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism allows it to be effective against a range of Gram-positive and Gram-negative bacteria .

Growth Promotion

In addition to its therapeutic uses, this compound has been incorporated into animal feeds as a growth promoter. Studies have shown that its inclusion can enhance growth rates in livestock, although concerns about antibiotic resistance have led to increased scrutiny of such practices .

Human Medicine

Treatment of Infections

this compound has been explored for its potential use in treating various infections in humans, particularly respiratory infections and urinary tract infections. Its high solubility compared to other sulfonamides makes it a candidate for formulations aimed at maximizing therapeutic efficacy . Clinical studies have demonstrated its effectiveness in treating pneumonia and other bacterial infections .

Toxicological Considerations

While this compound is generally well-tolerated, it can cause hypersensitivity reactions in some individuals, leading to skin rashes or more severe immune responses. Research indicates that its metabolism can lead to reactive metabolites associated with these adverse effects . Long-term exposure studies have also raised concerns about potential carcinogenic effects, particularly in animal models .

Environmental Impact

Contamination Studies

this compound has been detected in various environmental matrices, including water bodies and soil, raising concerns about its ecological impact. Studies have shown that this compound can persist in the environment and contaminate surface waters, potentially affecting aquatic ecosystems . Its degradation and sorption behavior have been investigated to understand its environmental fate better .

Ecotoxicological Effects

Research has highlighted the ecotoxicological risks associated with this compound contamination. For instance, exposure to this compound has been linked to adverse effects on aquatic organisms, including changes in reproductive health and developmental anomalies . Monitoring programs are essential for assessing the risks posed by veterinary pharmaceuticals like this compound on ecosystems.

Case Studies

作用機序

類似化合物との比較

スルファメサジンは、スルファジアジンやスルファメラジンなどの他のスルホンアミド系薬剤と類似しています . これらの化合物は、同様の作用機序を共有し、さまざまな細菌感染症の治療に使用されています . スルファメサジンは、その特定の構造と抗菌活性スペクトルが独特です . スルファメサジンは、他のスルホンアミドがヒト医学でより幅広い用途を持つのに対し、獣医学で一般的に使用されています .

類似化合物のリスト:- スルファジアジン

- スルファメラジン

- スルファメトキサゾール

- スルファサラジン

生物活性

Sulfamethazine (SMZ) is a sulfonamide antibiotic primarily used in veterinary medicine for treating various infections in livestock. Its biological activity encompasses antibacterial effects, immunomodulatory properties, and potential toxicological impacts. This article synthesizes key findings from diverse research studies, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound acts by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for synthesizing folate. By blocking this pathway, SMZ prevents bacteria from producing nucleic acids and proteins essential for their growth and replication. This mechanism underpins its effectiveness against a range of Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been extensively studied. A notable study highlighted that SMZ demonstrated significant activity against various pathogens in vitro, including strains resistant to other antibiotics.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella spp. | 64 µg/mL |

Immunomodulatory Effects

Recent research has explored the immunomodulatory effects of this compound derivatives. A study synthesized several SMZ derivatives and evaluated their immunomodulatory activities, revealing that some derivatives exhibited enhanced immunostimulatory properties compared to the parent compound .

Case Study: Derivative Synthesis

- Researchers synthesized derivatives through reactions with various acid chlorides.

- Characterization was performed using NMR and mass spectrometry.

- Notable findings indicated that certain derivatives could modulate immune responses effectively.

Environmental Impact and Resistance

This compound's persistence in the environment raises concerns about antibiotic resistance. A study conducted in coastal areas found this compound-resistant bacteria (SRB) exhibiting multidrug resistance traits, suggesting that environmental exposure contributes to the development of resistant strains .

Table 2: Detection of this compound in Environmental Samples

| Sample Type | Average Concentration (ng/L) | Detection Frequency (%) |

|---|---|---|

| Coastal Water | 78.3 | 100 |

| Soil Samples | 45.6 | 90 |

Toxicological Profile

The toxicological effects of this compound have been documented, particularly concerning its impact on thyroid function and potential hypersensitivity reactions. Research indicates that this compound can alter thyroid hormone levels, leading to hyperplasia in animal models .

Key Findings:

- Hypersensitivity Reactions: Common among individuals with metabolic deficiencies related to sulfonamide drugs.

- Thyroid Effects: Studies showed dose-dependent thyroid gland enlargement in rats exposed to high concentrations of SMZ .

Pharmacokinetics

This compound exhibits variable pharmacokinetics based on acetylator status among individuals. A study indicated that approximately 61-81% of administered SMZ is excreted as N4-acetylthis compound, with significant differences observed between fast and slow acetylators .

Table 3: Pharmacokinetic Parameters

| Acetylator Type | Half-Life (hours) | Percentage Excreted as N4-Acetylthis compound (%) |

|---|---|---|

| Fast | 1.7 - 5.4 | 61 - 81 |

| Slow | 7.6 | Variable |

特性

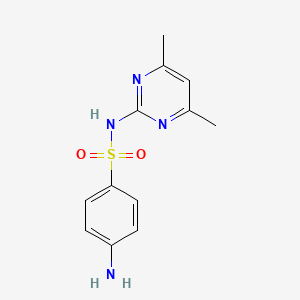

IUPAC Name |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021290 | |

| Record name | Sulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial., Solid | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH, Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether, Soluble in acid, alkali; slightly soluble in dimethylsulfoxide, Soluble in acetone, ether; slightly soluble in alcohol, 2.30e-01 g/L | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.4655 g/cu cm | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase, an intermediate of tetrahydrofolic acid (THF) synthesis. THF is required for the synthesis of purines and dTMP and inhibition of its synthesis inhibits bacterial growth. Pyrimethamine and trimethoprim inhibit dihydrofolate reductase, another step in THF synthesis, and therefore act synergistically with the sulfonamides. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from dioxane-water, Creamy-white powder or crystals from dioxan, White or yellowish-white powder | |

CAS No. |

57-68-1 | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethazine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamethazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U51W007F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

387 to 392 °F (NTP, 1992), 176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C), 198.5 °C | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。